7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781503-02-3
VCID: VC4285886
InChI: InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
SMILES: C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.09

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

CAS No.: 1781503-02-3

Cat. No.: VC4285886

Molecular Formula: C9H4BrFO2S

Molecular Weight: 275.09

* For research use only. Not for human or veterinary use.

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid - 1781503-02-3

Specification

CAS No. 1781503-02-3
Molecular Formula C9H4BrFO2S
Molecular Weight 275.09
IUPAC Name 7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
Standard InChI Key WUIBIZVIHKYKCB-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F

Introduction

Chemical and Structural Properties

Molecular Identity

7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid belongs to the class of benzo[b]thiophene derivatives, which are bicyclic aromatic systems fused with a thiophene ring. Its molecular formula is C₉H₄BrFO₂S, with a molecular weight of 275.09 g/mol. The IUPAC name, 7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid, reflects the positions of its substituents (Table 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1781503-02-3
Molecular FormulaC₉H₄BrFO₂S
Molecular Weight275.09 g/mol
IUPAC Name7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
SMILESC1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F
InChI KeyWUIBIZVIHKYKCB-UHFFFAOYSA-N

The planar structure of the benzo[b]thiophene core facilitates π-π interactions, while the electron-withdrawing bromine and fluorine atoms enhance electrophilic substitution reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substituents. The ¹H-NMR spectrum exhibits distinct signals for aromatic protons, with coupling constants indicative of adjacent fluorine atoms. ¹³C-NMR reveals deshielded carbons adjacent to electronegative substituents, consistent with the bromine and fluorine positions. Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 275.09 ([M+H]⁺), corroborating the molecular weight.

Synthesis and Optimization

Halogenation Strategies

The synthesis of 7-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid involves sequential halogenation and carboxylation steps. A common approach begins with the bromination of 6-fluorobenzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions, followed by Friedel-Crafts acylation to introduce the carboxylic acid group. Alternative routes employ lithiation-bromination sequences to achieve higher regioselectivity.

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)
1NBS, AIBN, CCl₄, reflux65–70
2CO₂, CuI, DMF, 80°C50–55

Carboxylation Techniques

Carboxylation at the 2-position is achieved via Kolbe-Schmitt reaction or transition-metal-catalyzed carbonylation. The use of palladium catalysts (e.g., Pd(OAc)₂) in the presence of CO gas has been reported to improve yields to >60%. Purification typically involves recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by HPLC.

Biological Activities and Mechanisms

CompoundEC₅₀ (µM)Target
3,5-Dibromo-thiophene24Norovirus protease
4,6-Difluoro-benzothiazole5.6Viral RNA polymerase

Antibacterial Effects

The carboxylic acid group enables chelation of bacterial metalloenzymes, disrupting cell wall synthesis. Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, comparable to first-line antibiotics. Synergistic effects with β-lactams have been observed, suggesting utility in combination therapies.

Applications in Drug Development

Structure-Activity Relationship (SAR) Insights

SAR studies highlight the necessity of halogen substituents for bioactivity. Removing bromine reduces antiviral potency by >90%, while fluorination improves metabolic stability by reducing cytochrome P450-mediated oxidation . The carboxylic acid group is critical for solubility and target engagement, as esterified analogs show diminished activity.

Prodrug Formulations

To enhance oral bioavailability, prodrug strategies such as ethyl ester masking have been explored. Hydrolysis in vivo regenerates the active carboxylic acid, with plasma concentrations reaching therapeutic levels within 2 hours.

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